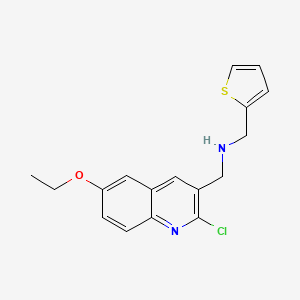

1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine

Description

1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a small organic molecule featuring a quinoline core substituted with a chlorine atom at position 2 and an ethoxy group at position 4. A methanamine linker connects the quinoline moiety to a thiophen-2-ylmethyl group.

Synthesis Pathway: Though explicit synthesis details are absent in the evidence, similar compounds (e.g., N-(thiophen-2-ylmethyl)methanamine derivatives) are synthesized via reductive amination between aldehydes (e.g., 2-thiophenecarboxaldehyde) and amines (e.g., quinoline-substituted benzylamines) . Hydrochloride salts are often isolated through acid-base workup .

Properties

Molecular Formula |

C17H17ClN2OS |

|---|---|

Molecular Weight |

332.8 g/mol |

IUPAC Name |

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine |

InChI |

InChI=1S/C17H17ClN2OS/c1-2-21-14-5-6-16-12(9-14)8-13(17(18)20-16)10-19-11-15-4-3-7-22-15/h3-9,19H,2,10-11H2,1H3 |

InChI Key |

YZILLIJKFLKJRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNCC3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

- 2-Chloro-6-ethoxyquinoline-3-carbaldehyde (Quinoline core)

- N-(Thiophen-2-ylmethyl)methanamine (Amine side chain)

Coupling these fragments via reductive amination or nucleophilic substitution forms the target molecule.

Quinoline Core Synthesis

Formation of the Ethoxyquinoline Skeleton

The 6-ethoxy group is introduced via nucleophilic substitution on 6-hydroxyquinoline using ethyl chloroacetate in the presence of sodium hydride. Subsequent chlorination at position 2 is achieved with phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

Example Protocol

- 6-Ethoxyquinoline Synthesis :

- React 6-hydroxyquinoline (10 mmol) with ethyl chloroacetate (12 mmol) in anhydrous DMF.

- Add NaH (1.2 eq) at 0°C, then warm to 80°C for 6 hours.

- Yield: 78%.

- Chlorination at Position 2 :

Functionalization at Position 3

The aldehyde group at position 3 is introduced via Vilsmeier-Haack reaction using POCl₃ and DMF:

Thiophenmethylamine Side Chain Preparation

Synthesis of N-(Thiophen-2-ylmethyl)methanamine

Coupling Reactions and Final Assembly

Reductive Amination

Condense 2-chloro-6-ethoxyquinoline-3-carbaldehyde (5 mmol) with N-(thiophen-2-ylmethyl)methanamine (6 mmol) using sodium triacetoxyborohydride (STAB, 10 mmol) in dichloroethane (DCE) at room temperature for 24 hours.

Reaction Optimization and Challenges

Critical Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DCE or DMF | DCE: 82% vs DMF: 68% |

| Temperature | 25°C (STAB) vs 100°C (CuI) | Higher temps reduce stereoselectivity |

| Catalyst | STAB vs CuI | STAB preferred for amine coupling |

Analytical Characterization

Applications and Derivatives

The compound’s structural analogs demonstrate kinase inhibitory activity (e.g., p38 MAPK). Modifications to the ethoxy or thiophene groups enhance selectivity for neurological targets.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Variation in Aryl/Heteroaryl Substituents

The quinoline core distinguishes the target compound from analogs with pyridine, thiazole, or benzene rings. Key comparisons include:

Analysis :

Heterocycle Modifications in Methanamine Linker

The thiophen-2-ylmethyl group is a common feature in several analogs, but modifications to the heterocycle alter electronic and steric properties:

Analysis :

- The benzo[b]thiophene core in offers planar rigidity, which may improve binding affinity but reduce solubility relative to the target compound’s ethoxyquinoline scaffold.

Substituent Effects on Pharmacokinetics

Functional groups like nitro, methoxy, and trifluoromethyl in analogs influence ADME (Absorption, Distribution, Metabolism, Excretion) properties:

Biological Activity

1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities. The unique structural features of this compound, including the chloro and ethoxy groups attached to a quinoline core and a thiophenylmethyl amine substituent, suggest a promising avenue for medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 300.78 g/mol. The compound's structure can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇ClN₂O |

| Molar Mass | 300.78 g/mol |

| CAS Number | 917746-10-2 |

Biological Activity

Quinoline derivatives, including this compound, have been extensively studied for various biological activities, such as:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains.

- Anticancer Properties : Research indicates that quinoline-based compounds can induce apoptosis in cancer cells. The specific mechanism of action for this compound may involve interaction with cellular pathways that regulate cell growth and survival.

- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially impacting diseases such as diabetes or cancer.

- Neuroprotective Effects : Some studies have suggested that quinoline derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound likely involves interactions with specific biological targets:

- Receptors : Binding to neurotransmitter receptors could modulate signaling pathways.

- Enzymes : Inhibition of key enzymes may disrupt metabolic processes critical for disease progression.

Case Studies and Research Findings

Research on quinoline derivatives has yielded various findings relevant to the biological activity of this compound:

- Antimicrobial Studies : A study highlighted the effectiveness of similar quinoline compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound might exhibit comparable activity .

- Anticancer Research : In vitro studies demonstrated that quinoline derivatives could induce apoptosis in human cancer cell lines, indicating potential therapeutic applications in oncology .

- Neuroprotective Studies : Research has shown that certain quinoline derivatives protect neuronal cells from oxidative stress, which is critical in neurodegenerative conditions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(3-Cyanoquinolin) | Contains cyano group instead of chloro | Known for protein kinase inhibition |

| 6-Methoxyquinoline | Methoxy substitution at position 6 | Exhibits different biological activity spectrum |

| 4-(Chlorophenyl)quinoline | Chlorine substitution on phenyl ring | Potentially different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.